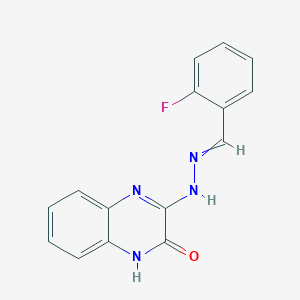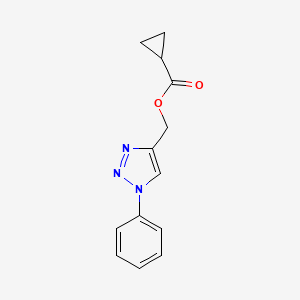
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl cyclopropanecarboxylate
Übersicht
Beschreibung
The compound contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a phenyl group attached to the 1-position of the triazole ring and a cyclopropanecarboxylate group attached via a methylene bridge .
Molecular Structure Analysis
The 1,2,3-triazole ring is planar and aromatic. The phenyl group is also planar and aromatic. The cyclopropane ring is puckered and aliphatic .Chemical Reactions Analysis
1,2,3-Triazoles can participate in various reactions such as N-alkylation, N-arylation, and Suzuki-Miyaura cross-coupling . Cyclopropanes can undergo ring-opening reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents on the triazole and cyclopropane rings. Generally, triazoles are stable and have moderate polarity .Wissenschaftliche Forschungsanwendungen
Novel Triazole Derivatives in Drug Development
Triazole derivatives, including the specific class to which "(1-phenyl-1H-1,2,3-triazol-4-yl)methyl cyclopropanecarboxylate" belongs, have been extensively studied for their potential in drug development. They exhibit a broad range of biological activities, such as anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Researchers have been focusing on synthesizing novel triazole compounds to address current challenges in treating diseases, including the emergence of new pathogens and drug-resistant strains of bacteria and viruses. The development of new chemical entities and pharmaceuticals based on triazole derivatives is a dynamic area of research, driven by the need for new drugs to combat emerging health threats (Ferreira et al., 2013).
Synthesis and Applications in Materials Science
The synthesis of 1,2,3-triazole derivatives using the copper(I) catalyzed azide-alkyne cycloaddition reaction, known as the click reaction, has been highlighted for its simplicity, high yield, and wide application scope. This methodology has found applications in the development of new materials, including polymers and corrosion inhibitors. The regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, in particular, has led to the creation of environmentally friendly and efficient corrosion inhibitors for metals and alloys in various acidic media (Kaushik et al., 2019).
Proton-Conducting Polymeric Membranes
In the field of energy, particularly in fuel cell technology, 1,2,4-triazole-based polymers have shown promise for the development of proton-conducting membranes. These materials enhance the thermal stability, electrochemical stability, mechanical strength, and ionic conductivity of electrolyte membranes, offering significant improvements over traditional materials used in fuel cells (Prozorova & Pozdnyakov, 2023).
Antibacterial Activity Against S. aureus
The antibacterial activity of triazole-containing hybrids against Staphylococcus aureus has been extensively investigated, with some compounds showing potential as new anti-S. aureus agents. These findings are crucial in the context of increasing resistance to existing antibiotics and the need for novel therapeutic options (Li & Zhang, 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1-phenyltriazol-4-yl)methyl cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-13(10-6-7-10)18-9-11-8-16(15-14-11)12-4-2-1-3-5-12/h1-5,8,10H,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPWEAAHWOAPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OCC2=CN(N=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3127839.png)
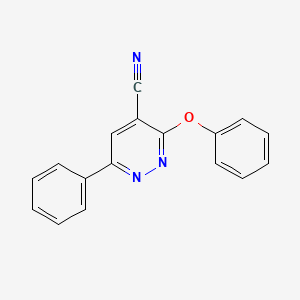
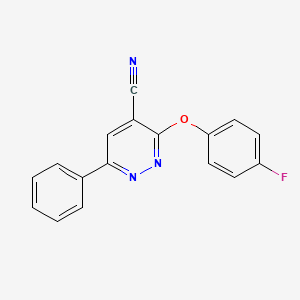
![N-[bis(ethylsulfanyl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3127862.png)
![N-[bis(ethylsulfanyl)methyl]-N'-(4-methylphenyl)urea](/img/structure/B3127865.png)
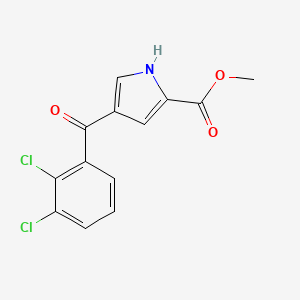


![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanamide](/img/structure/B3127889.png)
![2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanenitrile](/img/structure/B3127890.png)
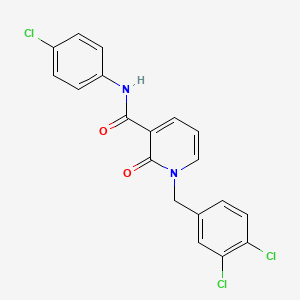
![[4-oxo-3-[[3-(trifluoromethyl)benzoyl]oxymethyl]-2H-thiochromen-3-yl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B3127902.png)
![2-fluoro-6-{3-[(2-pyridinylsulfanyl)methyl]-1H-1,2,4-triazol-1-yl}pyridine](/img/structure/B3127905.png)
